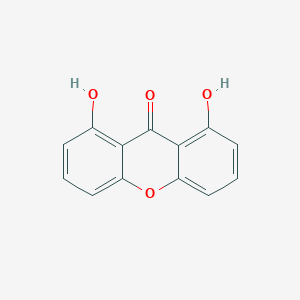

1,8-Dihydroxyxanthen-9-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

17624-02-1 |

|---|---|

Fórmula molecular |

C13H8O4 |

Peso molecular |

228.20 g/mol |

Nombre IUPAC |

1,8-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H8O4/c14-7-3-1-5-9-11(7)13(16)12-8(15)4-2-6-10(12)17-9/h1-6,14-15H |

Clave InChI |

XWPUJQLPABYIPZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,8 Dihydroxyxanthen 9 One

Established Synthetic Pathways for 1,8-Dihydroxyxanthen-9-one

The construction of the this compound framework primarily relies on cyclodehydration reactions, a versatile and widely employed strategy in heterocyclic chemistry.

Cyclodehydration Approaches to Dihydroxyxanthenones

Cyclodehydration is a key process in the synthesis of xanthone (B1684191) derivatives. This intramolecular condensation reaction typically involves the formation of a diaryl ether intermediate, which subsequently undergoes cyclization to yield the characteristic tricyclic xanthone core. A variety of reagents and conditions have been developed to facilitate this transformation, often with the goal of improving yields and simplifying purification.

One common approach involves the reaction of a suitably substituted benzoic acid derivative with a phenol (B47542) in the presence of a dehydrating agent. For instance, the synthesis of hydroxyxanthones can be achieved by reacting an acid compound with phenol derivatives using Eaton's reagent, which is a mixture of phosphorus pentoxide and methanesulfonic acid. This reaction is typically carried out under reflux conditions. researchgate.netresearchgate.net

Another powerful method for cyclodehydration utilizes trifluoromethanesulfonic anhydride (B1165640) in the presence of a mild base like 2-chloropyridine. This approach allows for the direct conversion of various amides to their corresponding cyclized products under relatively mild, low-temperature conditions. nih.gov Dehydrating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), and phosgene (B1210022) (COCl2) can also be used, although they are often less compatible with sensitive functional groups. uzh.ch

The table below summarizes various cyclodehydration methods used in the synthesis of xanthone derivatives.

| Reagent/Catalyst | Reaction Conditions | Substrate Type | Product Type | Reference |

| Eaton's Reagent | Reflux, 80°C, 3 h | Acid derivatives and substituted phenols | Hydroxyxanthones | researchgate.netresearchgate.net |

| Trifluoromethanesulfonic anhydride / 2-chloropyridine | Low temperature, then warming | Amides | Isoquinolines and beta-carbolines | nih.gov |

| PCl5, POCl3, COCl2 | Varies | β-hydroxyamides | 2-oxazolines | uzh.ch |

| Samarium(III) chloride (SmCl3) | 120°C | Aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione | 1,8-dioxo-octahydroxanthenes | nih.gov |

| N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) | Acid-promoted | Amino alcohols | Azaheterocycles | rsc.org |

Precursor Design and Selection for Targeted Synthesis

The rational design and selection of precursors are paramount for the successful and efficient synthesis of this compound and its derivatives. The choice of starting materials directly influences the substitution pattern of the final xanthone core. nih.govberkeley.eduarxiv.org

For the synthesis of this compound, precursors containing the requisite hydroxyl groups at the correct positions are essential. A common strategy involves the condensation of 2-hydroxybenzoic acid derivatives with resorcinol (B1680541) or its derivatives. The specific reaction conditions and catalysts employed will then dictate the final outcome of the cyclization reaction. researchgate.net

For instance, the synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one utilizes the cyclization of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) under acidic conditions to form a dihydroxy-xanthenone scaffold, which is then selectively chlorinated. The choice of 2,4-dichlorophenol (B122985) as a precursor directly leads to the chlorine substitution at the 5 and 7 positions of the xanthone core.

The following table highlights key precursors and the resulting xanthone derivatives.

| Precursor 1 | Precursor 2 | Resulting Xanthone Derivative | Reference |

| 2,2',4,4'-Tetrahydroxybenzophenone | - | Dihydroxy-xanthenone scaffold | |

| 2,4-Dichlorophenol | Phloroglucinol (B13840) | 5,7-Dichloro-1,3-dihydroxy-9H-xanthen-9-one | |

| Aromatic aldehydes | 5,5-dimethyl-1,3-cyclohexanedione | 1,8-Dioxo-octahydroxanthenes | nih.gov |

| 3,6-Dihydroxyxanthen-9-one | Triflic anhydride | 3,6-Di-OTf-xanthone | beilstein-journals.org |

Functional Group Transformations and Modifications of the this compound Core

The this compound core serves as a versatile platform for a variety of functional group transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

Halogenation Reactions and Regioselectivity (e.g., Bromination, Chlorination)

Halogenation is a fundamental transformation in organic synthesis that introduces halogen atoms onto the aromatic rings of the xanthone scaffold. libretexts.org The position of halogenation is governed by the electronic properties of the existing substituents and the reaction conditions. The hydroxyl groups at positions 1 and 8 are activating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org

Bromination: The bromination of dihydroxyxanthenones can be achieved using reagents like N-bromosuccinimide (NBS) in an anhydrous solvent at low temperatures. For example, the bromination of 1,3-dihydroxy-xanthen-9-one with NBS in anhydrous dichloromethane (B109758) at 0°C results in substitution at the 2 and 4 positions, directed by the electron-donating hydroxyl groups.

Chlorination: Chlorination can be accomplished using various chlorinating agents. For instance, N-chlorosuccinimide (NCS) in the presence of an acid catalyst like p-toluenesulfonic acid can be used to introduce chlorine atoms onto the xanthone ring. researchgate.netresearchgate.net The synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one can be achieved through selective chlorination of the dihydroxy-xanthenone scaffold using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5).

The following table details examples of halogenation reactions on xanthone derivatives.

| Xanthone Derivative | Halogenating Agent | Reaction Conditions | Product | Reference |

| 1,3-Dihydroxy-xanthen-9-one | N-Bromosuccinimide (NBS) | Anhydrous dichloromethane, 0°C | 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one | |

| Hydroxyxanthone | N-Chlorosuccinimide (NCS) / p-TsOH | Ethanol, 40°C, 1 h | Chloro-substituted hydroxyxanthone | researchgate.netresearchgate.net |

| Dihydroxy-xanthenone scaffold | POCl3 / PCl5 | 60–90°C | 5,7-Dichloro-1,3-dihydroxy-9H-xanthen-9-one |

Alkylation and Acylation Strategies

The hydroxyl groups of this compound are amenable to both alkylation and acylation reactions, providing a straightforward route to modify the electronic and steric properties of the molecule. nih.gov

Alkylation: Alkylation involves the introduction of an alkyl group onto the oxygen atoms of the hydroxyl groups. This can be achieved using various alkylating agents such as alkyl halides (e.g., methyl iodide, allyl bromide) in the presence of a base (e.g., sodium hydroxide, potassium carbonate). nih.gov For example, the dialkylation of 3,6-dihydroxyxanthen-9-one with allyl bromide in the presence of potassium carbonate yields 3,6-diallyloxy-9H-xanthen-9-one. nih.gov

Acylation: Acylation introduces an acyl group to the hydroxyl functions, typically forming ester linkages. Acylating agents like cinnamoyl chloride can be used in the presence of a base such as potassium carbonate. ugm.ac.id The acylation of the phenolic oxygens in fluorescein (B123965) and rhodamine derivatives is a common strategy to "lock" the molecule in a non-fluorescent, closed lactone form. nih.gov

Below is a table summarizing alkylation and acylation reactions on dihydroxyxanthenones.

| Starting Material | Reagent | Base/Catalyst | Product | Reference |

| 3,6-Dihydroxyxanthen-9-one | Methyl iodide | NaOH, BTEAC | 3-Hydroxy-6-methoxy-9H-xanthen-9-one | nih.gov |

| 3,6-Dihydroxyxanthen-9-one | Allyl bromide | K2CO3 | 3,6-Diallyloxy-9H-xanthen-9-one | nih.gov |

| 1,3-Dihydroxy-xanthen-9-one | 2-Chloro-2-methylbutyne | - | 3,3-Dimethyl-pyrano[2,3-c]xanthen-7(3H)-one derivative | nih.gov |

| Hydroxyxanthone | Cinnamoyl chloride | K2CO3 | Xanthyl-cinnamate isomer | ugm.ac.id |

Nitration and other Aromatic Electrophilic/Nucleophilic Substitutions

Beyond halogenation, the xanthone core can undergo other electrophilic aromatic substitution reactions, such as nitration. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comuomustansiriyah.edu.iqdalalinstitute.commasterorganicchemistry.com

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. byjus.com The position of nitration is influenced by the directing effects of the substituents already present on the xanthone ring. The hydroxyl groups are strongly activating and will direct the incoming nitro group to the ortho and para positions. libretexts.org While specific studies on the nitration of this compound are not detailed in the provided context, the general principles of electrophilic aromatic substitution on substituted benzenes suggest that nitration would occur at positions activated by the hydroxyl groups. libretexts.org

Other Substitutions: The reactivity of the xanthone nucleus allows for a range of other electrophilic and nucleophilic substitution reactions, enabling further diversification of its structure. The specific conditions and reagents for these transformations would depend on the desired substituent and the inherent reactivity of the this compound core.

Synthesis of Advanced this compound Derivatives and Hybrid Molecules

The inherent reactivity of the this compound core allows for its incorporation into more complex molecular systems, leading to novel functionalities and applications.

Design and Synthesis of Xanthyl-Cinnamate Conjugates

A notable advancement in the derivatization of xanthones involves the synthesis of xanthyl-cinnamate hybrid compounds. These conjugates have been synthesized and evaluated for their potential applications, demonstrating that the hybridization of xanthone with cinnamic acid can enhance the selectivity of the resulting compounds. researchgate.net The synthesis of these conjugates often involves multi-step reactions, including the initial formation of a hydroxylated xanthone followed by coupling with a cinnamic acid derivative. researchgate.netresearchgate.net

For instance, a series of 3-pentyloxy-1-hydroxyxanthone derivatives were synthesized through a four-step process. This process began with a cyclocondensation reaction between salicylic (B10762653) acid and phloroglucinol using Eaton's reagent, followed by alkylation and subsequent nucleophilic substitution to yield the final products. researchgate.net Another approach involves the use of coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino(morpholino)carbenium hexafluorophosphate (B91526) (COMU) for the amidation of cinnamic acid, a method that could be adapted for creating xanthyl-cinnamate linkages. beilstein-journals.org

Table 1: Examples of Synthesized Xanthyl-Cinnamate Derivatives and Related Compounds

| Compound | Starting Materials | Key Reagents/Steps | Reference |

| Xanthyl-Cinnamate Hybrids | Oxygenated-xanthone, Cinnamic acid | Hybridization | researchgate.net |

| 3-Pentyloxy-1-hydroxyxanthone derivatives | Salicylic acid, Phloroglucinol | Eaton's reagent, 1,5-dibromopentane, Nucleophilic substitution | researchgate.net |

| Cinnamic acid amides/hydrazides | Cinnamic acids | N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | beilstein-journals.org |

| Cinnamamides | Methyl cinnamates, Phenylethylamines | Lipozyme® TL IM | mdpi.com |

Integration of this compound into Larger Molecular Architectures (e.g., Porphyrin Dyads via Click Chemistry)

The "click chemistry" approach, specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, has proven to be a highly efficient method for integrating xanthone moieties into larger molecular structures like porphyrin dyads. beilstein-journals.orgnih.govbeilstein-journals.org This technique offers high yields, rapid reaction times, and excellent regioselectivity. nih.govbeilstein-journals.org

The synthesis of β-triazoloporphyrin–xanthone dyads typically begins with the preparation of an alkyne-substituted xanthone, such as 3,6-diethynylxanthen-9-one, from a dihydroxyxanthen-9-one precursor. beilstein-journals.org This is achieved through a multi-step process involving reaction with triflic anhydride followed by Sonogashira coupling and deprotection. beilstein-journals.org The resulting alkyne-functionalized xanthone can then be "clicked" with an azide-substituted porphyrin to form the dyad. beilstein-journals.orgnih.gov These hybrid molecules exhibit interesting photophysical properties, such as a bathochromic shift in their electronic absorption and fluorescence spectra compared to the parent porphyrins. beilstein-journals.org

The versatility of click chemistry has enabled the synthesis of a wide array of porphyrin conjugates for various applications, including as sensitizers in dye-sensitized solar cells (DSSCs). nih.govrsc.orgmdpi.com

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a pivotal role in the synthesis and functionalization of this compound and its derivatives, offering greener, more efficient, and selective routes.

Heterogeneous Catalysis (e.g., Metal Ion-Exchanged Zeolites)

Heterogeneous catalysts are advantageous due to their ease of separation and reusability. Metal ion-exchanged zeolites, particularly copper-exchanged NaY zeolite, have been effectively used in the synthesis of xanthene derivatives. rsc.orgnih.gov These catalysts facilitate the one-pot synthesis of 1,8-dioxo-octahydroxanthenes from aldehydes and dimedone under solvent-free conditions, leading to high yields in short reaction times. rsc.orgnih.gov The process is operationally simple and avoids the use of toxic or expensive reagents. rsc.orgnih.gov

Zeolites are porous aluminosilicates that can be modified to enhance their catalytic activity. nih.govmdpi.com For instance, de-alumination of NaY zeolite creates more active sites for catalysis. nih.gov Other heterogeneous catalysts employed in xanthene synthesis include silica-supported phosphorus pentoxide (P2O5/SiO2) and dendritic mesoporous nanosilica functionalized with hexamethylenetetramine. researchgate.netrsc.org

Table 2: Heterogeneous Catalysts in Xanthene Synthesis

| Catalyst | Reactants | Key Features | Reference |

| Cu/NaY Zeolite | Aldehydes, Dimedone | Solvent-free, High yield, Short reaction time | rsc.orgnih.gov |

| P2O5/SiO2 | Aldehydes, Dimedone | Solvent-free, Efficient | researchgate.net |

| Cu@KCC-1–nPr–HMTA | Aromatic aldehydes, Dimedone, Ammonium acetate (B1210297) | Green, Nanocatalyst, Short reaction time | rsc.org |

| Zn/MCM-41 | β-naphthol, Dimedone, Benzaldehyde | Reusable, High activity | scielo.org.mx |

Role of Lewis Acids and Brønsted Acids in Cyclization and Functionalization

Both Lewis and Brønsted acids are crucial in the synthesis of the xanthene core, primarily by catalyzing the cyclization step. nih.gov The formation of the intermediate in the synthesis of 1,8-dioxo-octahydroxanthenes can occur without a catalyst, but the subsequent cyclization requires an acid catalyst. nih.gov

Lewis acids like samarium(III) chloride (SmCl3) have been used efficiently for the reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione to produce 1,8-dioxo-octahydroxanthene derivatives in high yields. nih.gov Conventional Lewis acids can be sensitive to water, whereas lanthanide-based Lewis acids often exhibit greater hydrolytic stability. nih.gov

Brønsted acids, often in conjunction with Lewis acids, can promote cascade cyclization reactions. rsc.orgrsc.org For example, a dual system of a Brønsted acid and a Lewis acid has been developed to mediate the cyclization/amidation of 1,6-enynes with nitriles. rsc.org Guanidinium species can act as both Brønsted and Lewis acids, showcasing their versatility in catalysis. academie-sciences.fr

Optimization of Reaction Conditions and Yield for this compound Derivatives

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound derivatives. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of 1,8-dioxo-octahydroxanthenes, various catalysts have been compared, with SmCl3 demonstrating superiority in terms of high product yield, short reaction time, and simple workup procedures. nih.gov In the synthesis of acridines, a related heterocyclic system, the amount of Cu/NaY catalyst and the reaction temperature were optimized to achieve the best results. nih.gov

Machine learning techniques are emerging as powerful tools for accelerating the optimization of reaction conditions. beilstein-journals.org These methods can guide the selection of parameters such as catalysts, solvents, and temperature to maximize reaction yields. beilstein-journals.org For instance, in the synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one, the temperature and reaction time were identified as critical parameters affecting the yield, with optimal conditions being 80–100°C for 6–12 hours.

The choice of solvent can also dramatically influence the outcome. For the SmCl3-catalyzed synthesis of 1,8-dioxo-octahydroxanthenes, conducting the reaction at 120°C gave the cyclized product, while performing it in water at room temperature yielded the open-chain intermediate. nih.gov

Table 3: Optimization Parameters for Xanthene Derivative Synthesis

| Reaction | Parameter Optimized | Optimal Condition | Outcome | Reference |

| Synthesis of 1,8-dioxo-octahydroxanthenes | Catalyst | SmCl3 (20 mol%) | High yield, Short reaction time | nih.gov |

| Synthesis of acridines | Catalyst amount | 2 mg Cu/NaY | High yield | nih.gov |

| Synthesis of acridines | Temperature | 110 °C | High yield | nih.gov |

| Synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one | Temperature | 80–100°C | Yield: 45–55% | |

| Synthesis of 5,7-dichloro-1,3-dihydroxy-9H-xanthen-9-one | Reaction Time | 6–12 hours | Reduced degradation | |

| Synthesis of 1,8-dioxo-octahydroxanthenes | Solvent/Temperature | No solvent / 120°C | Cyclized product | nih.gov |

| Synthesis of 1,8-dioxo-octahydroxanthenes | Solvent/Temperature | Water / Room Temp. | Open-chain intermediate | nih.gov |

Biological Activities and Molecular Mechanisms of 1,8 Dihydroxyxanthen 9 One and Xanthone Derivatives

Studies on Protein Kinase Inhibition by 1,8-Dihydroxyxanthen-9-one

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is often implicated in various diseases, including cancer. Consequently, the identification of potent and selective kinase inhibitors is a significant goal in drug discovery.

Inhibition of Casein Kinase 2 (CK2) Activity and Specificity

Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase that is involved in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its elevated activity in numerous cancers makes it an attractive target for anticancer therapies. While this compound has been identified as a compound related to the alpha subunit of Casein Kinase II, specific quantitative data on its inhibitory potency, such as the half-maximal inhibitory concentration (IC50), and its selectivity against a broader panel of protein kinases are not extensively detailed in the available literature. The precise efficacy and specificity of this compound as a CK2 inhibitor remain areas for further investigation.

Structural Insights into CK2 Binding Modes via X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including the binding of inhibitors to their protein targets. nih.govwikipedia.orgnih.gov Such structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. To date, specific X-ray crystallography studies detailing the binding mode of this compound within the active site of CK2 have not been reported. Elucidating this interaction at a molecular level would provide critical insights into the structural basis of its potential inhibitory activity.

Effects on Protein Kinase Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in regulating cellular responses to a wide range of stimuli. Dysregulation of these pathways is a hallmark of many cancers. Studies on other xanthone (B1684191) derivatives have suggested that they can modulate these signaling cascades. For instance, some xanthones have been shown to influence the phosphorylation status of key proteins within the MAPK pathways. nih.gov However, specific research detailing the effects of this compound on these particular signaling pathways is not yet available.

Investigations into Anticancer Potential and Associated Molecular Pathways

The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies, focusing on their cytotoxic effects on cancer cells and the underlying molecular mechanisms.

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., WiDr, HeLa, T47D, A549)

The cytotoxic effects of various hydroxyxanthone derivatives have been evaluated against a panel of human cancer cell lines. While direct and specific IC50 values for this compound are not consistently reported across all the specified cell lines, studies on related compounds provide some context.

For instance, research on a series of hydroxyxanthones has demonstrated their cytotoxic potential against human colon adenocarcinoma (WiDr) and cervical cancer (HeLa) cell lines. One study reported that 1,3,8-trihydroxyxanthone (B8511361) exhibited IC50 values of 254 µM against WiDr cells and 277 µM against HeLa cells. nih.gov Another investigation into hydroxylated xanthones found that 1,3-dihydroxyxanthone showed the strongest activity against both HeLa and WiDr cells, with IC50 values of 0.086 mM and 0.114 mM, respectively. japsonline.com

In the context of breast cancer, the T47D cell line has been used to assess the anticancer activity of hydroxyxanthones. One study found that among six tested hydroxyxanthones, 3-hydroxyxanthone was the most potent, with an IC50 of 100.19 µM. ijcea.org

Regarding the A549 human lung carcinoma cell line, while specific data for this compound is scarce, various other natural and synthetic compounds have been tested. For example, some studies have reported IC50 values for different plant extracts and novel chemical entities, though direct comparisons are challenging without data on the specific compound of interest. nih.govmdpi.com

Interactive Data Table: Cytotoxicity of Selected Hydroxyxanthones

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,3,8-Trihydroxyxanthone | WiDr | 254 | nih.gov |

| 1,3,8-Trihydroxyxanthone | HeLa | 277 | nih.gov |

| 1,3-Dihydroxyxanthone | HeLa | 86 | japsonline.com |

| 1,3-Dihydroxyxanthone | WiDr | 114 | japsonline.com |

| 3-Hydroxyxanthone | T47D | 100.19 | ijcea.org |

Note: This table presents data for related hydroxyxanthone compounds to provide context, as specific data for this compound is limited.

Modulation of Cellular Proliferation and Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The apoptotic process is orchestrated by a complex network of proteins, including the Bcl-2 family of proteins, which regulate mitochondrial integrity, and caspases, which are proteases that execute the final stages of cell death. nih.govthermofisher.comnih.gov

The intrinsic pathway of apoptosis is often initiated in response to cellular stress and involves the release of cytochrome c from the mitochondria, which then leads to the activation of initiator caspase-9 and subsequently executioner caspases like caspase-3 and -7. plos.org The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family is critical in regulating this process. nih.gov

While it is plausible that this compound may modulate these pathways, specific experimental evidence detailing its effects on cellular proliferation rates and the expression or activation of key apoptotic proteins such as caspases and members of the Bcl-2 family is not extensively documented in the current scientific literature. Further research is necessary to elucidate the precise molecular mechanisms by which this compound may exert its potential anticancer effects.

Targeting Specific Receptors and Enzymes in Cancer Pathogenesis (e.g., EGFR)

The anticancer activities of xanthone derivatives, including this compound, are often attributed to their interaction with key signaling molecules involved in cancer progression. nih.gov One of the primary targets for many xanthone compounds is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. mdpi.com In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell division. drugs.comaacr.org

Xanthone derivatives can act as tyrosine kinase inhibitors (TKIs), which bind to the intracellular catalytic site of EGFR and block its signaling pathway. mdpi.comdrugs.comnih.gov This inhibition can halt the downstream processes that lead to cancer cell proliferation and survival. Research has shown that specific xanthone derivatives can effectively suppress the phosphorylation of EGFR. For instance, 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone (B22231) has been observed to rapidly suppress the phosphorylation of EGFR in a dose- and time-dependent manner, suggesting a direct interaction with the receptor. nih.gov Molecular docking studies have further supported this, indicating that these compounds can bind directly to EGFR, with one study reporting a binding energy of -4.71 kcal/mol for 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone. nih.gov

The inhibition of EGFR by these compounds has been shown to affect downstream signaling pathways, such as the Erk pathway. nih.gov By suppressing the phosphorylation of both EGFR and Erk, these xanthone derivatives can effectively inhibit the proliferation of cancer cells. nih.gov

Beyond EGFR, xanthone derivatives have been found to interact with other crucial enzymes and proteins involved in cancer, such as topoisomerase and protein kinases, further contributing to their anticancer effects. nih.gov

Exploration of Selective Anti-Cancer Effects over Normal Cells

A significant challenge in cancer therapy is the development of agents that can selectively target cancer cells while minimizing harm to healthy, normal cells. mdpi.com Many conventional chemotherapy drugs, such as doxorubicin (B1662922) and cisplatin, are toxic to both cancerous and normal cells, leading to severe side effects. mdpi.com

Research into xanthone derivatives has shown promise in this area, with some compounds demonstrating a higher degree of cytotoxicity against cancer cells compared to normal cells. For example, a study investigating 26 different hydroxylxanthones and benzoxanthones found that most of these derivatives exhibited greater cytotoxicity against HepG2 (liver cancer) cells than against other cancer cell lines. nih.gov

One particular compound, 1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one, displayed notable tumor specificity. It was significantly more cytotoxic to HepG2 cells than to normal liver cells (L02). nih.gov This selectivity is a crucial attribute for a potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects.

The mechanism behind this selectivity is still under investigation but may be related to the specific molecular differences between cancer and normal cells, such as the overexpression of certain receptors or enzymes in tumor cells that xanthone derivatives can target. nih.gov The ability of some xanthones to selectively induce apoptosis (programmed cell death) in cancer cells, without significantly affecting normal cells, is a key area of ongoing research.

Below is a data table summarizing the cytotoxic activity of a selected xanthone derivative against a cancer cell line and a normal cell line, illustrating its selective effect.

Table 1: Comparative Cytotoxicity of a Xanthone Derivative

| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index |

| 1,3,7-Trihydroxy-12H-benzo[b] xanthen-12-one | HepG2 | Liver Cancer | 3.00 | >10 (vs. L02) |

| 1,3,7-Trihydroxy-12H-benzo[b] xanthen-12-one | L02 | Normal Liver | >30 | N/A |

| IC50: The concentration of a drug that is required for 50% inhibition in vitro. | ||||

| Selectivity Index: The ratio of the IC50 value in a normal cell line to that in a cancer cell line. |

This selective action highlights the potential of certain xanthone derivatives as promising candidates for the development of more targeted and less toxic cancer therapies. mdpi.comnih.gov

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of various diseases, including cancer. Xanthone derivatives, including this compound, are known for their significant antioxidant properties, which contribute to their potential therapeutic effects.

Mechanisms of Free Radical Scavenging

The primary mechanism by which xanthones exert their antioxidant effects is through the scavenging of free radicals. Free radicals are highly reactive molecules that can damage cells, proteins, and DNA. The chemical structure of xanthones, particularly the presence of hydroxyl groups on the aromatic rings, is crucial for their free radical scavenging activity.

These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage. The resulting xanthone radical is relatively stable due to resonance delocalization across the aromatic system, making it less likely to initiate new radical chain reactions. The number and position of the hydroxyl groups on the xanthone scaffold significantly influence the compound's antioxidant capacity.

Studies have demonstrated a direct correlation between the number of hydroxyl groups and the radical scavenging activity of xanthone derivatives. For instance, polyhydroxyxanthones exhibit stronger antioxidant effects compared to their monohydroxylated or non-hydroxylated counterparts.

Metal Chelating Properties and Their Contribution to Antioxidant Effects

By chelating these metal ions, xanthones can prevent them from participating in redox reactions that produce free radicals. The ability to chelate metals is often associated with the presence of specific functional groups, such as ortho-dihydroxy (catechol) moieties, within the xanthone structure. These groups can form stable complexes with metal ions, effectively sequestering them and inhibiting their pro-oxidant activity.

The chelation of metal ions by xanthones is a significant, albeit often secondary, mechanism of their antioxidant action, complementing their primary role as free radical scavengers.

Mitigation of Oxidative Stress in Cellular Models

The antioxidant properties of xanthone derivatives observed in chemical assays translate to protective effects in cellular models of oxidative stress. When cells are exposed to oxidative insults, such as hydrogen peroxide (H₂O₂) or other ROS-inducing agents, xanthones can mitigate the resulting cellular damage.

Research has shown that pretreatment of cells with xanthone derivatives can lead to a significant reduction in intracellular ROS levels. This is often accompanied by an increase in the expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). By bolstering the cell's own antioxidant defense systems, xanthones can provide a more robust and sustained protection against oxidative stress.

Furthermore, xanthones have been shown to protect cellular components from oxidative damage. This includes reducing lipid peroxidation (damage to cell membranes), preventing protein oxidation, and minimizing DNA damage. These protective effects at the cellular level underscore the potential of xanthone derivatives in preventing or treating diseases associated with oxidative stress.

Anti-Inflammatory Properties and Mediator Modulation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a known risk factor for various diseases, including cancer. Xanthone derivatives have demonstrated significant anti-inflammatory properties, which are closely linked to their ability to modulate the production and activity of inflammatory mediators.

The anti-inflammatory effects of xanthones are mediated through their influence on key signaling pathways involved in the inflammatory response. One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA and is involved in the cellular response to stimuli such as stress, cytokines, and free radicals. In many inflammatory conditions, NF-κB is chronically active, leading to the overproduction of pro-inflammatory mediators.

Xanthone derivatives have been shown to inhibit the activation of NF-κB. They can prevent the degradation of IκB, an inhibitory protein that keeps NF-κB sequestered in the cytoplasm. By stabilizing IκB, xanthones prevent NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes.

As a result of NF-κB inhibition, the production of several key inflammatory mediators is suppressed. These include:

Pro-inflammatory cytokines: Xanthones can reduce the expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of prostaglandins, which are potent inflammatory mediators. Xanthones have been shown to downregulate the expression of COX-2.

Inducible nitric oxide synthase (iNOS): This enzyme produces nitric oxide (NO), which, at high levels, can contribute to inflammation and tissue damage. Xanthones can inhibit the expression of iNOS, thereby reducing NO production.

The ability of xanthone derivatives to modulate these inflammatory pathways and mediators highlights their potential as therapeutic agents for a wide range of inflammatory diseases.

Inhibition of Pro-Inflammatory Cytokine Synthesis (e.g., IL-6, PGE2) in Macrophages

Xanthone derivatives have demonstrated significant potential in modulating inflammatory responses by inhibiting the production of key pro-inflammatory mediators in macrophages. Research on various xanthones reveals a consistent pattern of suppression of signaling molecules and cytokines that are crucial in the inflammatory cascade.

For instance, the compound 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE), isolated from Garcinia esculenta, has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition extends to the upstream enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov Similarly, the secretion and expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) were also suppressed by TIE. nih.gov

While direct studies on this compound are less common, the broader family of dihydroxyxanthones has shown potent anti-inflammatory effects. For example, 1,3- and 3,5-Dihydroxyxanthone demonstrated strong inhibitory effects on the release of inflammatory mediators from mast cells, while 1,6-Dihydroxyxanthone was effective in inhibiting mediator release from neutrophils. bohrium.com Endogenous PGE2 is known to regulate the production of IL-6 in human synovial fibroblasts, suggesting that compounds inhibiting PGE2 synthesis can have a direct impact on IL-6 levels. nih.govnih.gov The inhibition of these pro-inflammatory molecules underscores the therapeutic potential of the xanthone scaffold in inflammatory conditions.

Table 1: Inhibition of Pro-Inflammatory Mediators by Xanthone Derivatives

| Compound | Cell Line | Stimulant | Inhibited Mediator | Finding | Reference |

|---|---|---|---|---|---|

| 1,3,5,7-tetrahydroxy-8-isoprenylxanthone | RAW264.7 Macrophages | LPS/IFNγ | NO, PGE2, IL-6 | Significant inhibition of production and expression. | nih.gov |

| Various Xanthones | Mouse Macrophage RAW 264.7 | - | NO | Exhibited notable inhibitory activities against NO production. | nih.gov |

| 1,6-Dihydroxyxanthone | Rat Neutrophils | fMLP | β-glucuronidase, Superoxide | Showed strong inhibitory effects on enzyme release and potent inhibition of superoxide formation. | bohrium.com |

Mechanisms of Anti-Inflammatory Pathway Regulation

The anti-inflammatory effects of xanthone derivatives are rooted in their ability to modulate key signaling pathways that control the expression of inflammatory genes. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by agents like LPS, a cascade of events leads to the activation of NF-κB, allowing it to move into the nucleus and initiate gene transcription. Studies on 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) have shown that it can suppress this nuclear translocation of NF-κB in activated macrophages. nih.gov

The MAPK pathways are also central to the inflammatory response. TIE has been found to interfere with this signaling cascade. nih.gov Furthermore, there is evidence that Toll-like receptors (TLRs), which are crucial for recognizing pathogens and initiating inflammatory responses, are a key target for some anti-inflammatory compounds. researchgate.net By modulating these fundamental pathways, xanthone derivatives can effectively downregulate the comprehensive inflammatory response in macrophages.

Antimicrobial and Antifungal Activity Investigations

Efficacy against Bacterial Strains (e.g., Gram-positive, biofilm-forming bacteria)

The xanthone scaffold is the basis for a variety of compounds with significant antimicrobial properties. Halogenated hydroxyxanthenes, a related class of compounds, are particularly effective against Gram-positive bacteria. nih.gov Their primary mechanism of action is photooxidation, where light exposure causes the compounds to produce reactive oxygen species like singlet oxygen and superoxide anions, which are toxic to microbial cells. nih.gov

Different species of Gram-positive bacteria exhibit varying levels of sensitivity to these compounds. nih.gov In contrast, Gram-negative bacteria are often inherently resistant due to their outer membrane, which acts as a barrier preventing the necessary localization of the photosensitizing agent. nih.gov However, this resistance can be overcome by using treatments that destabilize the outer membrane. nih.gov

Specific xanthone derivatives have shown efficacy against a range of bacteria. Mangostin, a well-known xanthone, has been reported to have antibacterial effects, contributing to the wound-healing properties of extracts from Garcinia mangostana pericarp against MRSA-induced skin infections. mdpi.com Gramicidin A, another antimicrobial agent, is noted for its effectiveness in destroying Gram-positive bacteria by forming ion channels in the cell membrane. plos.org

Table 2: Antibacterial Activity of Selected Xanthone Derivatives

| Compound/Class | Target Bacteria | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Halogenated Hydroxyxanthenes | Gram-positive bacteria | Photooxidation (generation of reactive oxygen species) | Gram-positive bacteria are particularly sensitive. | nih.gov |

| Mangiferin and analogues | S. virchow, B. pumilus, B. cereus | Not specified | Powerful growth inhibition of S. virchow and significant activity against Bacillus species. | mdpi.com |

| Mangostin | MRSA | Not specified | Contributes to antibacterial and wound healing effects. | mdpi.com |

Antifungal Spectrum and Mechanisms

Xanthone derivatives also possess a broad spectrum of antifungal activity. The synthetic compound 2,3,4,4a-tetrahydro-1H-xanthen-1-one (XA1) has been investigated for its potential against the multidrug-resistant fungal pathogen Candida auris. nih.gov XA1 demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against this pathogen. nih.gov

The mechanisms underlying the antifungal action of xanthones are multifaceted. For XA1, treatment resulted in significant structural damage to C. auris cells, as observed through electron microscopy. nih.gov This physical disruption is accompanied by increased membrane permeability, which leads to cell death. nih.gov Furthermore, XA1 was found to induce the production of reactive oxygen species (ROS) within the fungal cells and effectively inhibited the formation of biofilms, which are critical for fungal virulence and resistance. nih.gov

Other studies on natural extracts rich in xanthones, such as from Curcuma longa, have identified multiple mechanisms. These include the disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) synthesis (a key component of the fungal cell membrane), and interference with cellular respiration by inhibiting enzymes like succinate (B1194679) dehydrogenase (SDH) and NADH oxidase. plos.orgresearchgate.net The alteration of drug targets and active efflux of the antifungal agent are also recognized mechanisms of fungal resistance. nih.gov

Antiviral Research (e.g., Neuraminidase inhibition, anti-HIV activity of related xanthones)

The antiviral properties of xanthones have been explored against several viruses, with notable activity reported against influenza viruses and the human immunodeficiency virus (HIV).

Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of new virus particles from infected host cells. researchgate.net Several xanthone derivatives have been identified as potent inhibitors of this enzyme. A study on xanthones isolated from Polygala karensium found that compounds with a hydroxy group at the C-1 position showed strong inhibitory effects on neuraminidases from various influenza strains, including H1N1 and H9N2. nih.gov Similarly, xanthones from the seedcases of Garcinia mangostana and those from Cratoxylum cochinchinense have demonstrated significant neuraminidase inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range. researchgate.netfrontiersin.orgnih.gov

Anti-HIV Activity: Multiple studies have highlighted the potential of xanthones as anti-HIV agents. nih.govresearchgate.net Prenylated xanthones isolated from Maclura tinctoria and various xanthones from Cratoxylum cochinchinense have exhibited notable anti-HIV-1 activity. nih.govnih.gov For the latter, a series of 12 isolated xanthones showed anti-HIV effects with EC50 values ranging from 0.22 to 11.23 µM, without showing cytotoxicity to the host cell line. nih.govresearchgate.net The mechanism of action for some xanthones is believed to involve the inhibition of HIV reverse transcriptase, an enzyme essential for the replication of the virus. researchgate.net

Table 3: Antiviral Activities of Xanthone Derivatives

| Compound Source | Viral Target | Mechanism | Activity Range | Reference |

|---|---|---|---|---|

| Polygala karensium | Influenza A (H1N1, H9N2) | Neuraminidase Inhibition | Strong inhibitory effects | nih.gov |

| Garcinia mangostana | Bacterial Neuraminidase | Neuraminidase Inhibition | IC50 = 0.27–65.7 µM | researchgate.net |

| Cratoxylum cochinchinense | Bacterial Neuraminidase | Neuraminidase Inhibition | IC50 = 0.38–38.9 µM | frontiersin.orgnih.gov |

| Cratoxylum cochinchinense | HIV-1 | Reverse Transcriptase Inhibition | EC50 = 0.22–11.23 µM | nih.govresearchgate.net |

| Maclura tinctoria | HIV | Not specified | Moderate anti-HIV activity | nih.gov |

Enzyme Inhibitory Profiles beyond Kinases

Beyond their well-documented effects on kinases, xanthone derivatives exhibit inhibitory activity against a diverse range of other enzymes, which contributes to their broad pharmacological profile.

As detailed previously, a significant area of research is the inhibition of viral and bacterial neuraminidase . researchgate.netnih.govfrontiersin.orgnih.gov This action is key to their potential as antiviral agents against influenza.

In the context of anticancer activity, xanthone derivatives have been shown to inhibit enzymes crucial for cancer cell growth and survival. One such target is aromatase , an enzyme involved in estrogen synthesis, making its inhibition a key strategy against hormone-dependent breast cancer. mdpi.com Another important target is topoisomerase , an enzyme that manages DNA tangles during replication; its inhibition can lead to the death of cancer cells. mdpi.com

Furthermore, bioinformatics predictions and experimental data suggest that many anti-inflammatory xanthone derivatives have a high probability of inhibiting various isoforms of cytochrome P450 (CYP450) enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These enzymes are critical for metabolizing drugs and other foreign compounds, and their inhibition can have significant implications for drug interactions and efficacy.

Inhibition of Glycosidases (e.g., Alpha-Glucosidase)

Xanthone derivatives have emerged as a significant class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. nih.gov These compounds function by delaying carbohydrate digestion, which in turn reduces the rate of glucose absorption and suppresses postprandial blood glucose levels. acs.orgresearchgate.net The inhibitory effect is not merely a property of the core xanthone structure but is highly dependent on the chemical nature and arrangement of substituents on the scaffold. nih.gov

The mechanism of inhibition by many xanthone derivatives is noncompetitive. acs.org Studies on compounds like 1,3,7-trihydroxyxanthone and 1,3-dihydroxybenzoxanthone have shown that they bind to distinct noncompetitive sites on the α-glucosidase enzyme. acs.org This binding induces a conformational change in the enzyme, specifically a loss of the α-helix content in its secondary structure, which is crucial for its catalytic function. acs.org The binding is facilitated by key pharmacophores: polyhydroxyl groups form hydrogen bonds, and expanded aromatic rings engage in π–π stacking interactions with the enzyme. acs.org Research has indicated that linearly conjugated π-systems and the presence of a hydroxyl group at the C-3 position are critical for potent inhibitory activity. researchgate.net

The structure-activity relationship has been extensively reviewed for over 280 xanthone analogs, highlighting the potential for designing novel and multipotent drugs for diabetic complications. nih.gov For instance, α-Mangostin, a well-known xanthone derivative, decreases α-glucosidase activity in a concentration-dependent manner through a reversible mixed-type antagonism. nih.gov In contrast, some synthetic xanthenone derivatives show no inhibitory activity, underscoring the specificity required for enzyme inhibition. nih.gov

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Xanthone Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|

| 1,3,7-trihydroxyxanthone | Data not specified | Noncompetitive | acs.org |

| 1,3-dihydroxybenzoxanthone | Data not specified | Noncompetitive | acs.org |

| α-Mangostin | Micromolar range | Mixed-type | nih.gov |

| 1,3-dihydroxyxanthone | 160.8 | Not specified | researchgate.net |

| Benzoxanthone Derivatives | 5.8 to 39.9 | Not specified | researchgate.net |

Xanthine (B1682287) Oxidase Inhibition Studies

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine into uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia and gout, making XO inhibitors a valuable therapeutic strategy. nih.govwikipedia.org A variety of compounds, including xanthone derivatives, have been investigated for their ability to inhibit this enzyme. nih.govwikipedia.org

Synthetic xanthone derivatives have been developed as a new class of effective XO inhibitors. nih.gov Studies have shown that the substitution pattern on the xanthone framework is crucial for activity. For example, the presence of a cyano group at the para position of a benzyl (B1604629) moiety attached to the xanthone structure has been identified as a preferred feature for strong inhibition. nih.gov Molecular modeling studies suggest that these non-purine inhibitors bind to the enzyme, providing a basis for further structure-guided drug design. nih.gov

The mechanism of inhibition for many compounds targeting XO is often mixed-type, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Flavonoids, which share structural similarities with xanthones, are also known potent inhibitors of XO. mdpi.com The inhibitory strength of these compounds can be comparable to or even stronger than that of allopurinol, a commonly used clinical XO inhibitor. mdpi.com Computational studies have revealed that phenolic compounds, including flavonoids and related structures, can bind to the molybdenum active site of the xanthine oxidase enzyme. nih.govfrontiersin.org

Table 2: Xanthine Oxidase (XO) Inhibitory Activity of Various Compounds This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class/Name | IC50 Value | Inhibition Type | Source |

|---|---|---|---|

| Synthetic Xanthone Derivatives (e.g., 8a, 8c, 8i) | Good inhibition noted | Not specified | nih.gov |

| Thiazole-5-carboxylic acid derivative (Compound 11) | 0.45 µM | Mixed-type | nih.gov |

| Chalcone derivative (Compound 12) | 0.121 µM | Not specified | nih.gov |

| 3-phenylcoumarin derivative (Compound 34) | 91 nM | Mixed-type | nih.gov |

| 2-arylbenzo[b]furan derivative (Compound 6e) | 3.99 to 6.36 µM range | Mixed-type | researchgate.net |

Inhibition of Enzymes Involved in Extracellular Matrix Degradation (e.g., Collagenase, Elastase, Hyaluronidase)

The degradation of the extracellular matrix (ECM) by enzymes such as collagenase, elastase, and hyaluronidase (B3051955) is a key factor in processes like skin aging and certain diseases. e-fas.orgturkjps.org Collagenase and elastase break down the structural proteins collagen and elastin, leading to wrinkles and loss of skin elasticity, while hyaluronidase degrades hyaluronic acid, reducing skin moisture. e-fas.orgnih.gov Consequently, inhibitors of these enzymes are of great interest for cosmetic and therapeutic applications.

Research has shown that various natural extracts and their constituent compounds, including those structurally related to xanthones, possess inhibitory activity against these ECM-degrading enzymes. For example, 1,8-dihydroxyanthraquinone analogues have been reported to possess elastase inhibitory effects. turkjps.org Plant extracts are a rich source of these inhibitors, with studies demonstrating significant collagenase, elastase, and hyaluronidase inhibitory activities in extracts from various species. turkjps.orgresearchgate.net The inhibitory potential of these extracts is often attributed to their high content of phenolic compounds. turkjps.org

The evaluation of these inhibitory activities is typically performed in vitro, with the half-maximal inhibitory concentration (IC50) being a key metric. For instance, an Aloe barbadensis gel extract demonstrated IC50 values of 79.01 µg/ml for collagenase, 78.23 µg/ml for elastase, and 87.31 µg/ml for hyaluronidase. japsonline.com These findings highlight the potential of natural compounds, including xanthone derivatives, to be developed as agents that protect the integrity of the extracellular matrix. nih.govjapsonline.com

Table 3: Inhibitory Activity against Extracellular Matrix Degrading Enzymes This table is interactive. You can sort the columns by clicking on the headers.

| Enzyme | Inhibitor Source/Compound | IC50 Value | Source |

|---|---|---|---|

| Collagenase | Aloe barbadensis gel extract | 79.01 ± 0.11 µg/ml | japsonline.com |

| Elastase | Aloe barbadensis gel extract | 78.23 ± 0.07 µg/ml | japsonline.com |

| Hyaluronidase | Aloe barbadensis gel extract | 87.31 ± 0.13 µg/ml | japsonline.com |

| Collagenase | Enterolactone | 9.66 ± 1.52 µM | nih.gov |

| Elastase | Enterodiol | 11.06 ± 1.87 µM | nih.gov |

Other Reported Biological Activities of Xanthone Derivatives

Antineurotoxic Effects

Xanthone derivatives have demonstrated significant potential in counteracting neurotoxicity and offering neuroprotection. One prominent example is α-Mangostin, which has been shown to attenuate the neurotoxicity of amyloid-beta (Aβ) oligomers, a key factor in Alzheimer's disease. nih.gov Xanthones can also alleviate neurotoxicity induced by environmental toxins like lead. A xanthone derivative from Garcinia mangostana was found to protect against lead-induced cognitive impairment and acetylcholinesterase (AChE) dysfunction in mice. nih.govsci-hub.box The mechanism for this protection involves the suppression of oxidative damage and the restoration of AChE activity. nih.govsci-hub.box Furthermore, xanthones have been observed to reduce the expression of inflammatory markers such as TNF-α and IL-6 in microglia, which are immune cells in the central nervous system, suggesting an anti-neuroinflammatory role. nih.gov

Fibrinolytic Potential

The fibrinolytic potential of xanthone derivatives is primarily associated with their antithrombotic and antiplatelet activities. nih.gov A series of synthesized xanthone derivatives have been tested for their ability to inhibit platelet aggregation, a critical step in thrombus formation. nih.govnih.gov For example, 2-prenyloxyxanthone was effective at inhibiting arachidonic acid-induced platelet aggregation. nih.gov Another compound, 2-[3 (propylamino)-2-hydroxypropoxy]xanthone hydrochloride, showed potent inhibition of adrenaline-induced platelet aggregation and provided significant protection against thrombosis in mouse models. nih.gov The antiplatelet effects of these compounds are believed to be mainly due to the inhibition of thromboxane (B8750289) formation. nih.gov Certain omega-aminoalkoxylxanthones have also shown significant antiplatelet effects against various inducers like thrombin, collagen, and platelet-activating factor (PAF). nih.gov

Antihelmintic Activity

Certain xanthone derivatives have shown potent activity against parasitic worms. Specifically, polycyclic xanthones isolated from actinomycetes, such as compounds 22, 23, and 24, displayed strong nematocidal activity against Haemonchus contortus. frontiersin.org Their potency was found to be comparable to or even greater than that of the control compound, albofungin, with LD99 values in the nanomolar range (0.67, 2.2, and 8.5 nM, respectively). frontiersin.org This indicates that the xanthone scaffold could be a promising starting point for the development of new antihelmintic agents.

Structure Activity Relationship Sar Studies and Computational Modeling of 1,8 Dihydroxyxanthen 9 One

Elucidation of Key Structural Features for Biological Activity

Role of Hydroxyl Group Positions and Substituents on Xanthone (B1684191) Core

The position and number of hydroxyl groups on the xanthone core are critical determinants of biological activity. Studies have shown that hydroxyl groups at specific positions can significantly impact the anticancer and antioxidant properties of these compounds.

For instance, the presence of a hydroxyl group at the 3-position of the xanthone nucleus has been highlighted as important for anticancer activity. semanticscholar.orgijcea.org In a study evaluating various hydroxyxanthones, compounds with a hydroxyl group at C-3, such as 3-hydroxyxanthone, 1,3-dihydroxyxanthone, and 3,6-dihydroxyxanthone, exhibited stronger anticancer activity compared to the parent xanthone. semanticscholar.orgijcea.org Conversely, another study on the anticancer activity against human liver carcinoma cells found that a hydroxyl group at the 1-position increased the activity more than a hydroxyl group at the 3-position. pandawainstitute.com

The number of hydroxyl groups also plays a complex role. While increasing the number of hydroxyl groups might be expected to enhance activity, this is not always the case. In some instances, monohydroxyxanthones have shown more potent anticancer activity than their di-, tri-, and tetrahydroxylated counterparts. ijcea.org However, a study on HepG2 cancer cells identified 1,3,6,8-tetrahydroxyxanthone as the most active agent, surpassing the efficacy of the standard drug doxorubicin (B1662922). pandawainstitute.com

Furthermore, the presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has been found to contribute significantly to its cytotoxicity. researchgate.net This is exemplified by the potent antitumor activities of compounds like 1,3,8-trihydroxy-2-prenylxanthone. researchgate.net The ability of hydroxyl groups to form hydrogen bonds with the active sites of protein receptors is a key factor in their biological effects. pandawainstitute.com Computational studies have also shed light on the influence of the hydroxyl group on the structure and stability of the xanthone molecule, which in turn affects its biological interactions. nih.gov

The following table summarizes the anticancer activity of various hydroxylated xanthone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 1-hydroxyxanthone | HepG2 | 43.2 pandawainstitute.com |

| 3-hydroxyxanthone | T47D | 100.19 ijcea.org |

| 1,3-dihydroxyxanthone | HepG2 | 71.4 pandawainstitute.com |

| 1,6-dihydroxyxanthone | HepG2 | 40.4 pandawainstitute.com |

| 1,7-dihydroxyxanthone | HepG2 | 13.2 pandawainstitute.com |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 pandawainstitute.com |

| α-mangostin | U-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2 | 6.39, 8.09, 6.21, 7.84, 4.84, 3.35, 4.01 mdpi.commdpi.com |

Impact of Halogenation on Activity and Selectivity

The introduction of halogen atoms, such as chlorine and bromine, onto the xanthone scaffold has been explored as a strategy to modulate biological activity and selectivity. nih.gov Halogenation can alter the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.

Halogen substituents are recognized for their importance in the biological activity of many compounds. researchgate.net In the context of xanthones, halogens are present in some derivatives exhibiting antiviral and antidiabetic properties. nih.gov For example, adding chloro and bromo substituents to 3,4-dihydroxyxanthone has been shown to enhance its anticancer activities against MDA-MB-231 breast cancer cells.

The strategic placement of halogens can lead to derivatives with improved therapeutic profiles. A versatile synthetic strategy has been developed to produce halogenated xanthones, allowing for the creation of a diverse library of compounds for biological screening. researchgate.net

Influence of Nitro Groups and their Electron-Withdrawing Effects

The introduction of nitro groups, which are strong electron-withdrawing groups, can significantly influence the electronic properties of the xanthone ring and its biological activity. 1,8-dihydroxy-4-nitroxanthen-9-one is a specific example where a nitro group is present on the xanthone core. nih.gov

The electron-withdrawing nature of the nitro group can modulate the reactivity and interaction of the xanthone molecule with its biological targets. researchgate.net Studies on other classes of compounds, such as aroylhydrazone iron chelators, have shown that nitro substitution can have both positive and negative effects on biological properties, including antiproliferative and antioxidant activities. nih.gov In some cases, a nitro group on a phenyl ring has been shown to significantly increase the activity profile of a compound. The position of the nitro group is also crucial, with meta and para substitutions often leading to different outcomes.

Conformational Flexibility and Structural Non-Coplanarity Effects

Computational studies have shown that for some hydroxyxanthones, the hydroxyl substituent is coplanar with the aromatic ring. nih.gov However, the introduction of bulky substituents can lead to non-coplanarity, which may affect the binding affinity to target proteins. The ability of the molecule to adopt a specific conformation to fit into a binding pocket is a critical aspect of its biological activity.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. This technique has been instrumental in understanding the mechanism of action of 1,8-dihydroxyxanthen-9-one and its derivatives at the molecular level.

Prediction of Binding Modes with Target Proteins (e.g., CK2, EGFR)

Molecular docking studies have been employed to investigate the interaction of xanthone derivatives with various protein targets, including protein kinase CK2 and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in cancer cells. ugm.ac.idjpmsonline.com Xanthone derivatives have been identified as potential EGFR inhibitors. ugm.ac.idajchem-a.com Molecular docking studies have revealed that xanthones can bind to the active site of EGFR, interacting with key amino acid residues. researchgate.net For example, pristine xanthone has been shown to interact with glutamic acid 767 and methionine 769 in the EGFR active site through van der Waals forces and hydrogen bonds, respectively. researchgate.net

Docking studies of xanthone-chalcone hybrids have also shown promising results, with some derivatives exhibiting stronger binding energy and lower binding constants compared to the native ligand. ugm.ac.idresearchgate.net These in silico investigations provide a basis for the further development of xanthone-based EGFR inhibitors. ugm.ac.idresearchgate.net The binding of these compounds to EGFR can stabilize the protein structure, as suggested by molecular dynamics simulations. rsc.org

The following table presents the binding energies of some xanthone derivatives with EGFR, as determined by molecular docking studies.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| α-mangostin | EGFR | -8.4 ajchem-a.com |

| β-mangostin | EGFR | -8.2 ajchem-a.com |

| 2,8-diisoprenyl-1,3-dihydroxy-6,7-dimethoxyxanthone | EGFR | -8.2 ajchem-a.com |

| Xanthone-chalcone hybrid (3SH) | EGFR | -9.71 ugm.ac.idresearchgate.net |

Protein Kinase CK2: 1,8-dihydroxy-4-nitroxanthen-9-one has been identified as a protein kinase inhibitor, and its interaction with targets like CK2 is of significant interest. While direct docking studies specifically for this compound with CK2 were not detailed in the provided context, the general applicability of docking for understanding kinase inhibition by small molecules is well-established. Such studies would typically reveal key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding mode of this compound within the active sites of various protein targets. These studies aim to identify the specific amino acid residues that form crucial interactions with the ligand, thereby stabilizing the complex. Hydrogen bonds, salt bridges, and hydrophobic interactions are key determinants of binding affinity and specificity.

For instance, in the context of inhibiting enzymes, the hydroxyl groups at positions 1 and 8, along with the carbonyl group at position 9 of the xanthenone scaffold, are frequently identified as primary sites for hydrogen bond formation. These groups can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with the protein's backbone and side-chain residues.

While specific interacting residues are target-dependent, a common pattern observed in docking studies involves interactions with charged and polar amino acids. For example, the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), the guanidinium group of arginine (Arg), and the hydroxyl groups of serine (Ser) and threonine (Thr) are often implicated in forming hydrogen bonding networks with this compound. These networks are critical for anchoring the molecule within the binding pocket.

Below is a representative table summarizing potential interactions, which would be populated with specific data from a docking study against a particular protein target.

| Interaction Type | Ligand Group | Potential Interacting Residues |

| Hydrogen Bond | 1-OH | Asp, Glu, Ser |

| Hydrogen Bond | 8-OH | Arg, Asn, Gln |

| Hydrogen Bond | 9-C=O | Arg, Lys, Ser |

| Hydrophobic | Xanthene Core | Leu, Val, Ile, Phe |

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic perspective on the binding of this compound to its target proteins, complementing the static view offered by molecular docking. These simulations, conducted over nanoseconds or even microseconds, allow for the assessment of the stability of the ligand-protein complex and the observation of conformational changes in both the ligand and the protein.

A key metric used to evaluate binding stability is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex is typically characterized by a low and fluctuating RMSD value, indicating that the ligand remains bound in its initial docked pose without significant deviation. Conversely, a steadily increasing RMSD may suggest dissociation of the ligand or a significant conformational rearrangement.

MD simulations also enable the analysis of intermolecular hydrogen bonds throughout the simulation period. The persistence of key hydrogen bonds identified in docking studies is a strong indicator of their importance for binding stability. Fluctuations in the number and occupancy of these bonds can provide insights into the dynamics of the interaction.

Furthermore, these simulations can reveal conformational changes induced upon ligand binding. For example, the binding of this compound might induce a conformational shift in a flexible loop region of the protein, leading to a more compact and stable binding pocket. Such induced-fit mechanisms are crucial for molecular recognition and can only be captured through dynamic simulation techniques. The flexibility and internal motions of the xanthenone scaffold itself can also be assessed, revealing how it adapts to the binding site environment.

The following table illustrates the type of data generated from an MD simulation study.

| Simulation Parameter | Typical Value/Observation | Significance |

| RMSD of Ligand | < 2.0 Å | Stable binding in the active site |

| RMSD of Protein Backbone | < 3.0 Å | Overall protein structure is stable |

| Hydrogen Bond Occupancy | > 50% for key bonds | Indicates persistent and important interactions |

| Conformational Change | Loop closure observed | Suggests an induced-fit binding mechanism |

Quantum Chemical Calculations and Spectroscopic Property Prediction

Theoretical Calculation of Acid Ionization Constants (pKa)

The acid ionization constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. For this compound, the two hydroxyl groups are the primary ionizable moieties. Theoretical calculations using quantum chemical methods can predict these pKa values, providing insights into the molecule's behavior in physiological environments.

Achieving high accuracy in pKa calculations is challenging, as a small error of 1.36 kcal/mol in the free energy of deprotonation corresponds to a one-unit error in the pKa value. The process typically involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, often using a thermodynamic cycle.

Various computational methods can be employed, including density functional theory (DFT) combined with a continuum solvation model to account for the effect of the solvent (e.g., water). The choice of functional and basis set is critical for obtaining reliable results. These calculations can distinguish between the pKa values of the 1-OH and 8-OH groups, which may differ due to the electronic influence of the rest of the molecule.

| Property | Method | Predicted Value |

| pKa1 (first deprotonation) | DFT (e.g., B3LYP/6-31G) with PCM | ~7-8 |

| pKa2 (second deprotonation) | DFT (e.g., B3LYP/6-31G) with PCM | ~10-11 |

Note: The values in the table are illustrative and would be replaced with data from specific quantum chemical studies.

Electronic Absorption and Fluorescence Spectra Predictions

Quantum chemical methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting the electronic absorption and fluorescence spectra of molecules like this compound. These calculations can help in interpreting experimental spectra and understanding the nature of the electronic transitions involved.

The prediction of the electronic absorption spectrum involves calculating the vertical excitation energies from the ground electronic state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths are related to the intensity of the absorption bands.

Similarly, fluorescence spectra can be predicted by first optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

These theoretical predictions are valuable for understanding the photophysical properties of this compound and how they might be modulated by its environment or by chemical modifications.

| Spectral Property | Method | Predicted Wavelength (nm) |

| Absorption (λmax) | TD-DFT (e.g., CAM-B3LYP) | ~350-400 nm |

| Fluorescence (λem) | TD-DFT (e.g., CAM-B3LYP) | ~450-500 nm |

Note: The values in the table are illustrative and would be replaced with data from specific quantum chemical studies.

Cheminformatics and Machine Learning Approaches in SAR

Prediction of Biological Activity Spectra (e.g., PASS Online)

Cheminformatics tools and machine learning models play an increasingly important role in the early stages of drug discovery by predicting the biological activities of compounds based on their chemical structure. One such tool is the Prediction of Activity Spectra for Substances (PASS) Online service, which can generate a predicted biological activity profile for a molecule like this compound.

PASS works by comparing the structural features of the query molecule to a large training set of known bioactive compounds. The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a Pa value greater than the Pi value are considered probable for the given compound.

For this compound, a PASS prediction might suggest a range of potential activities, such as anti-inflammatory, antioxidant, or enzyme inhibitory effects, based on the prevalence of the xanthenone scaffold in molecules with these known activities. These predictions can guide experimental testing and help to prioritize compounds for further investigation. It is important to note that these are probabilistic predictions and require experimental validation.

The table below provides an example of a partial PASS prediction for this compound.

| Predicted Activity | Pa | Pi |

| Anti-inflammatory | 0.650 | 0.021 |

| Antioxidant | 0.580 | 0.035 |

| Kinase Inhibitor | 0.490 | 0.078 |

| Antineoplastic | 0.450 | 0.110 |

Note: The Pa and Pi values are hypothetical and serve as an illustration of a typical PASS output.

Natural Occurrence, Isolation, and Biosynthesis of 1,8 Dihydroxyxanthen 9 One

Distribution in Higher Plants and Microorganisms

The occurrence of xanthones is a significant chemotaxonomic marker. While a vast number of substituted xanthones have been identified, the distribution of the specific 1,8-dihydroxyxanthen-9-one isomer and its close derivatives is notable in certain plant families and is particularly characteristic of fungal and lichen metabolism.

Xanthones are well-known secondary metabolites in several families of higher plants, where they exhibit considerable structural diversity. The families Clusiaceae (Guttiferae) and Hypericaceae are particularly rich sources.

Clusiaceae: This family, especially the genera Garcinia and Calophyllum, is renowned for its abundance of xanthones. nih.gov For instance, various dihydroxy- and trihydroxyxanthones have been isolated from species like Garcinia afzelii and Symphonia globulifera. scispace.comresearchgate.net While isomers such as 1,5-dihydroxyxanthone (B161654) and 1,7-dihydroxyxanthone are documented, the specific isolation of this compound is less commonly reported, though more complex derivatives like 1,8-dihydroxy-6,7-dimethoxyxanthone have been found in Calophyllum caledonicum. nih.gov

Hypericaceae: This family includes the prominent genus Hypericum as well as Cratoxylum.

Hypericum spp. : Commonly known as St. John's Wort, this genus is a significant source of various phenolic compounds, including xanthones. wikipedia.org Species such as Hypericum henryi and Hypericum canariensis have been found to contain 1,7-dihydroxyxanthone. nih.govresearchgate.net Fungal infection of Hypericum perforatum has been shown to induce the production of xanthones as a defense response. nih.gov

Cratoxylum cochinchinense : This species and other members of the genus are known to produce a variety of xanthones. mdpi.com While many complex xanthones have been identified from this plant, the isolation of the simple this compound is not as frequently documented as its isomers like 1,7-dihydroxyxanthone, which has been found in the related Cratoxylum arborescens. nih.govnih.gov

Podostemaceae: Xanthone (B1684191) derivatives have also been reported from this family of aquatic plants. Notably, 1,7-dihydroxyxanthone was isolated from Weddellina squamulosa. researchgate.netresearchgate.net

Bonnetiaceae: While this family is also known for xanthones, a database entry indicates the presence of 2,8-Dihydroxy-1-methoxyxanthone, a derivative of a different dihydroxy isomer, in Bonnetia paniculata. plantaedb.com

The following table summarizes the occurrence of dihydroxyxanthone isomers and related compounds in the specified plant families.

| Plant Family/Genus/Species | Compound(s) Identified | Reference(s) |

| Clusiaceae | ||

| Garcinia afzelii | 1,5-Dihydroxyxanthone, 1,7-Dihydroxyxanthone | researchgate.net |

| Calophyllum caledonicum | 1,8-Dihydroxy-6,7-dimethoxyxanthone | nih.gov |

| Symphonia globulifera | 1,7-Dihydroxyxanthone (euxanthone) | scispace.com |

| Hypericaceae | ||

| Hypericum henryi | 1,7-Dihydroxyxanthone | nih.gov |

| Hypericum canariensis | 1,7-Dihydroxyxanthone | researchgate.net |

| Cratoxylum arborescens | 1,7-Dihydroxyxanthone | nih.gov |

| Podostemaceae | ||

| Weddellina squamulosa | 1,7-Dihydroxyxanthone | researchgate.netresearchgate.net |

| Bonnetiaceae | ||